5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that incorporates multiple functional groups, including oxazole, pyrazole, and thiadiazole. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method starts with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxazole, pyrazole, or thiadiazole rings, such as:
- 5-(1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 5-(1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-thiol
- 5-(1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl chloride
Uniqueness
The uniqueness of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[2-methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6OS/c1-15-7(8-13-14-9(10)17-8)5(4-11-15)6-2-3-12-16-6/h2-4H,1H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRHDRZHDCJRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NO2)C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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